

# Analytical methods for characterizing (Tetrahydro-pyran-4-ylidene)-acetic acid

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## Compound of Interest

Compound Name: (Tetrahydro-pyran-4-ylidene)-acetic acid

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An In-Depth Guide to the Analytical Characterization of **(Tetrahydro-pyran-4-ylidene)-acetic acid**

## Authored by a Senior Application Scientist Introduction

**(Tetrahydro-pyran-4-ylidene)-acetic acid** is a heterocyclic compound featuring a tetrahydropyran ring, an exocyclic double bond, and a carboxylic acid functional group. This  $\alpha,\beta$ -unsaturated carboxylic acid serves as a crucial building block and intermediate in medicinal chemistry and drug development.<sup>[1]</sup> Its structural motifs are found in various biologically active molecules, making it a compound of significant interest.

The comprehensive characterization of this molecule is a non-negotiable prerequisite for its use in any research or development pipeline, particularly in the pharmaceutical industry. Ensuring its identity, purity, and stability is paramount for the reliability and reproducibility of downstream applications. This guide provides a multi-faceted analytical strategy, leveraging orthogonal techniques to build a complete profile of **(Tetrahydro-pyran-4-ylidene)-acetic acid**. We will move beyond procedural lists to explain the rationale behind method selection and experimental design, ensuring a robust and self-validating analytical workflow.

## Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters influence the selection of analytical conditions, such as solvent choice and chromatographic methods.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	142.15 g/mol	<a href="#">[3]</a>
CAS Number	130312-01-5	<a href="#">[3]</a>
Appearance	Solid (predicted)	
Melting Point	84-85 °C	<a href="#">[4]</a>
pKa	3.82 ± 0.41 (Predicted)	<a href="#">[4]</a>
Boiling Point	310.6 ± 35.0 °C (Predicted)	<a href="#">[4]</a>

## Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for determining the purity of a compound and identifying any related substances or degradation products.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is the method of choice for quantifying **(Tetrahydro-pyran-4-ylidene)-acetic acid**. The conjugated system of the  $\alpha,\beta$ -unsaturated carboxylic acid provides a suitable chromophore for UV detection.[\[5\]](#)

Causality Behind Experimental Choices:

- Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for this moderately polar organic molecule.

- **Mobile Phase:** An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. It ensures the carboxylic acid group remains protonated (non-ionized), leading to a single, sharp, and well-retained chromatographic peak.
- **Detector:** A UV detector set at a wavelength near the molecule's absorbance maximum ( $\lambda_{\text{max}}$ ), anticipated to be in the 210-230 nm range due to the  $\pi \rightarrow \pi^*$  transition of the conjugated system, will provide high sensitivity.

#### Detailed Protocol: HPLC Purity Method

Parameter	Recommended Condition	Rationale
Instrument	HPLC system with UV/PDA Detector	Standard for purity analysis.
Column	C18, 4.6 x 150 mm, 5 $\mu\text{m}$	Industry-standard for reverse-phase separation.
Mobile Phase A	0.1% Formic Acid in Water	Acid modifier to suppress ionization.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for elution.
Gradient	10% B to 90% B over 15 min	To elute compounds with a range of polarities.
Flow Rate	1.0 mL/min	Typical analytical flow rate.
Column Temp.	30 °C	For reproducible retention times.
Injection Vol.	10 $\mu\text{L}$	
Detector	UV at 215 nm	Wavelength for detecting the conjugated system.
Sample Prep.	1.0 mg/mL in 50:50 Water:Acetonitrile	Ensures complete dissolution.

## Spectroscopic Methods for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential.

- $^1\text{H}$  NMR: This spectrum will confirm the number and connectivity of protons. Key expected signals include:
  - A singlet or narrow triplet for the vinylic proton (=CH).
  - Multiplets for the four sets of methylene protons (-CH<sub>2</sub>-) on the tetrahydropyran ring.[6][7]
  - A very broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH), which is exchangeable with D<sub>2</sub>O.
- $^{13}\text{C}$  NMR: This provides information on the carbon skeleton. Expected signals include:
  - A signal for the carboxylic carbon (C=O) around 170-180 ppm.
  - Signals for the two sp<sup>2</sup> carbons of the double bond (C=C).
  - Signals for the sp<sup>3</sup> carbons of the tetrahydropyran ring, including the C-O-C carbons around 60-70 ppm.

### Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred as it can help in observing the exchangeable COOH proton.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer to resolve all signals and confirm assignments.

## Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable fragmentation data. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

- Expected Ions: In positive ion mode (ESI+), the protonated molecule  $[M+H]^+$  at m/z 143.07 is expected. In negative ion mode (ESI-), the deprotonated molecule  $[M-H]^-$  at m/z 141.06 is expected.<sup>[2]</sup> High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.
- Fragmentation: Tandem MS (MS/MS) on the parent ion can reveal characteristic losses, such as the loss of  $H_2O$  (water) and  $CO_2$  (carbon dioxide), which is a known fragmentation pathway for some carboxylic acids under certain conditions.<sup>[8]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.<sup>[9][10]</sup>

Protocol: ATR-FTIR Analysis

- Background Scan: Perform a background scan with a clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400  $cm^{-1}$ .

Expected Characteristic Vibrational Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2500-3300 (very broad)	O-H stretch	Carboxylic Acid
~2950	C-H stretch	Aliphatic CH <sub>2</sub>
~1700	C=O stretch	Carboxylic Acid (dimer)
~1650	C=C stretch	Alkene
~1100	C-O-C stretch	Ether

The broadness of the O-H stretch and the position of the C=O stretch are indicative of hydrogen-bonded carboxylic acid dimers in the solid state.[11]

## Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are crucial for understanding the solid-state properties of a pharmaceutical compound, including its melting behavior, thermal stability, and potential polymorphism.[12][13][14]

### Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For **(Tetrahydro-pyran-4-ylidene)-acetic acid**, DSC provides:

- Melting Point: A sharp endothermic peak corresponding to the melting point (reported as 84-85 °C).[4]
- Purity: The shape of the melting endotherm can provide an estimate of purity. Impurities typically broaden the peak and depress the melting point.
- Polymorphism: The presence of multiple melting peaks or other thermal events before melting could indicate the existence of different crystalline forms (polymorphs).[12]

#### Protocol: DSC Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

- Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the melting point.

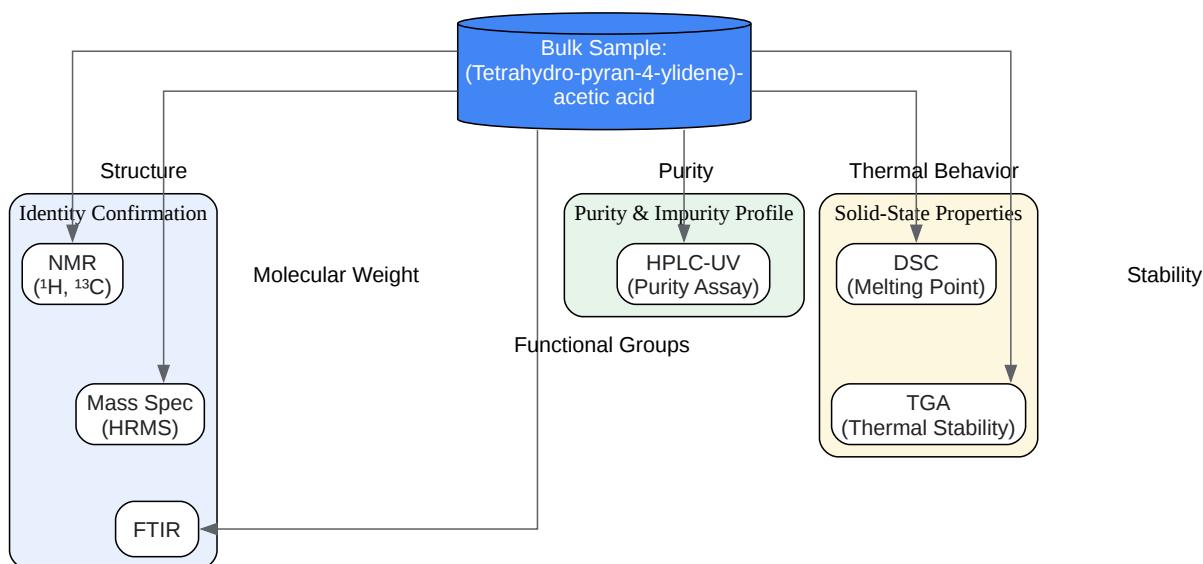
## Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition.[\[14\]](#)

- Decomposition Temperature: TGA will identify the onset temperature at which the molecule begins to degrade. For  $\alpha,\beta$ -unsaturated acids, a potential degradation pathway is decarboxylation.[\[8\]](#)
- Solvent/Water Content: A mass loss at temperatures below 120 °C could indicate the presence of residual solvent or water.

## Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, integrated workflow ensures that all critical quality attributes are assessed. The results from each method should be cross-validated to build a cohesive and trustworthy data package.

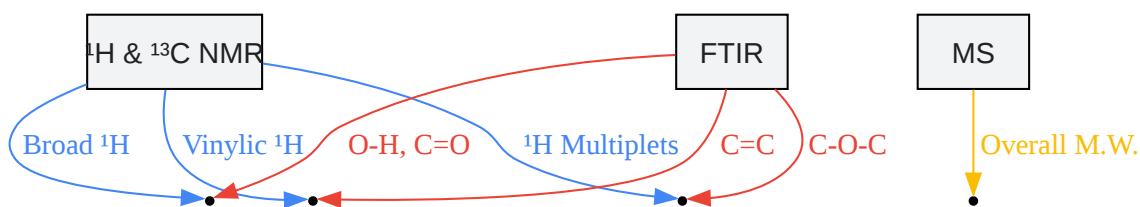


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Caption: Integrated workflow for comprehensive characterization.

## Structure-Technique Correlation

The power of this multi-technique approach lies in using each method to probe specific features of the molecule's structure.



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Caption: Correlation of analytical techniques to molecular features.

## Conclusion

The analytical characterization of **(Tetrahydro-pyran-4-ylidene)-acetic acid** requires a carefully designed, multi-technique approach. By combining chromatography (HPLC) for purity, spectroscopy (NMR, MS, FTIR) for structural identity, and thermal analysis (DSC, TGA) for solid-state properties, a complete and reliable profile of the molecule can be established. This comprehensive data package is essential for ensuring its quality and suitability for applications in drug discovery and development, where scientific rigor is paramount.

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